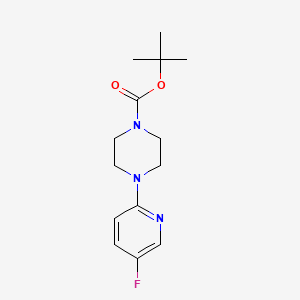

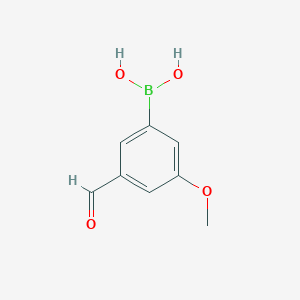

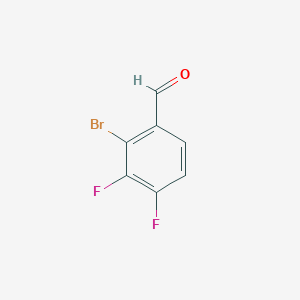

![molecular formula C12H12FNO4 B1443188 3-{[2-(2-Fluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid CAS No. 1258639-39-2](/img/structure/B1443188.png)

3-{[2-(2-Fluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid

Vue d'ensemble

Description

3-{[2-(2-Fluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid is a chemical compound with a molecular weight of 253.23 . Its IUPAC name is 4-{[2-(2-fluorophenyl)-2-oxoethyl]amino}-4-oxobutanoic acid . This compound is used in various areas of scientific research, including drug development and catalysis.

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12FNO4/c13-9-4-2-1-3-8(9)10(15)7-14-11(16)5-6-12(17)18/h1-4H,5-7H2,(H,14,16)(H,17,18) . This code provides a specific description of the compound’s molecular structure. The compound has a molecular formula of C12H12FNO4 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 253.23 . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the search results.Applications De Recherche Scientifique

Synthesis and Biological Activity

Antioxidant and Anti-inflammatory Activity : A series of compounds including 2-((2-3-benzoyl-1,3-dicyclohexylureido)-2-oxoethyl)amino)-3-(4hydroxyphenyl) propanoic acid derivatives were synthesized to explore their antioxidant molecules, showing potency comparable to ascorbic acid and investigating their anti-inflammatory activity (Sahoo, Subudhi, & Swain, 2011).

Opioid Antagonists Development : Research on 3-(2,6-Dimethyl-4-carbamoylphenyl)propanoic acid (Dcp), a derivative, highlighted its use in creating novel opioid peptide-derived antagonists that do not contain a phenolic hydroxyl group at the 1-position residue, suggesting a new pathway for developing opioid antagonists (Lu et al., 2006).

Synthesis of Morpholinol Derivative : The synthesis of 2-(2-Fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride from 2-bromo-1-(2-fluorophenyl)-1-propanone was achieved, showcasing a synthetic route with high yield and mild reaction conditions, emphasizing the compound's utility in chemical synthesis (Tan Bin, 2010).

Luminescent Complexes and Biological Studies : The synthesis of 3-(thiazol-2-yl carbamoyl) propanoic acid and its employment as a ligand for metal complexes revealed luminescent properties and conducted antibacterial and antifungal potential screening, though with non-significant activities for most complexes (Kanwal et al., 2020).

Analgesic Modulating for TRPV1 : A new series of derivatives, including 3-(7-chloro-5-(2-fluorophenyl)-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoic acid, were synthesized for modulating Transient receptor potential vanilloid 1 (TRPV1) as potent analgesics, demonstrating significant activity and good aqueous solubility (Liu et al., 2018).

Mécanisme D'action

The mechanism of action for 3-{[2-(2-Fluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid is not specified in the search results. The mechanism of action would depend on the specific context in which this compound is used, such as in drug development or catalysis.

Safety and Hazards

Propriétés

IUPAC Name |

4-[[2-(2-fluorophenyl)-2-oxoethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO4/c13-9-4-2-1-3-8(9)10(15)7-14-11(16)5-6-12(17)18/h1-4H,5-7H2,(H,14,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTKPEFCOFMCEED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CNC(=O)CCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[(3-methylphenyl)methoxy]phenyl]-](/img/structure/B1443110.png)

![2-Formyl-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester](/img/structure/B1443114.png)

![tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate](/img/structure/B1443124.png)

![(4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid](/img/structure/B1443128.png)